molecular formula C6H10OS2 B1665233 Allicin CAS No. 539-86-6

Allicin

Cat. No.: B1665233
CAS No.: 539-86-6
M. Wt: 162.3 g/mol
InChI Key: JDLKFOPOAOFWQN-UHFFFAOYSA-N
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Description

Allicin is an organosulfur compound derived from garlic (Allium sativum). It is responsible for the characteristic aroma of freshly crushed garlic. This compound is formed when the enzyme alliinase converts alliin into this compound upon tissue damage. This compound is known for its biological activities, including antimicrobial, antioxidant, and anticancer properties .

Mechanism of Action

Target of Action

Allicin, a defense molecule produced by garlic (Allium sativum L.), is known to target a broad range of biological entities. It has been associated with the selective targeting of thiol-containing proteins and enzymes of microorganisms . In the context of SARS-CoV-2 infected cells, this compound has been found to exert its antimicrobial activity via S-thioallylation of protein thiols and low molecular weight thiols .

Mode of Action

This compound interacts with its targets primarily through a redox-reaction with thiol groups in glutathione and proteins . This interaction is thought to be essential for its biological activity. This compound’s mode of action has been associated with inhibiting and/or disrupting the essential metabolic pathways of its targets . It efficiently oxidizes thiol-groups and has been described as a redox toxin because it alters the redox homeostasis in cells and triggers oxidative stress responses .

Biochemical Pathways

This compound affects various biochemical pathways. It fights the reactive oxygen species (ROS) by downregulating NOX (NADPH oxidizing) enzymes . Most of the neuroprotective actions of this compound are mediated via redox-dependent pathways. This compound inhibits neuroinflammation by suppressing the ROS production, inhibition of TLR4/MyD88/NF-κB, P38, and JNK pathways .

Pharmacokinetics

This compound’s bioavailability in the gastrointestinal tract is dependent on the activity of the enzyme alliinase, and its stability can be affected by various conditions like gastric acid and intestinal enzyme proteases . This compound is distributed throughout the body due to its lipophilic properties, which might enable it to penetrate cellular membranes .

Result of Action

This compound has shown anticancer, antimicrobial, antioxidant properties and also serves as an efficient therapeutic agent against cardiovascular diseases . In a dose-dependent manner, this compound can inhibit the proliferation of both bacteria and fungi or kill cells outright, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, in mammalian cell lines, including cancer cells, this compound induces cell-death and inhibits cell proliferation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the stability of this compound can be affected by temperature . Recent advances in formulation strategies and nanotechnology-based drug delivery systems show promise in addressing these challenges, potentially improving this compound’s solubility, stability, and bioavailability .

Biochemical Analysis

Biochemical Properties

Allicin is a reactive sulfur species (RSS) and undergoes a redox-reaction with thiol groups in glutathione and proteins, which is thought to be essential for its biological activity . It can inhibit the proliferation of both bacteria and fungi or kill cells outright, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Cellular Effects

This compound is physiologically active in microbial, plant, and mammalian cells . In mammalian cell lines, including cancer cells, this compound induces cell-death and inhibits cell proliferation . It also has a variety of health-promoting properties, for example, cholesterol- and blood pressure-lowering effects that are advantageous for the cardiovascular system .

Molecular Mechanism

This compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a reactive thiol-trapping sulfur compound that S-thioallylates accessible cysteine residues in proteins and low molecular weight thiols .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . It has been shown to have cardioprotective effects on cardiovascular disease through various pathways, including anti-apoptosis, antioxidant stress reduction, and anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to inhibit the high glucose-induced activation of caspase-3 and nuclear translocation of NF-κB, which appeared to suppress elevated glucose-induced cardiomyocyte apoptosis .

Metabolic Pathways

This compound influences several key metabolic pathways, including lipid metabolism (steroid hormone synthesis, unsaturated fatty acid synthesis, and PPAR signaling pathways) and antioxidant pathways (chemical carcinogenesis-reactive oxygen species pathway and glutathione metabolism pathways) .

Transport and Distribution

This compound is a fat-soluble volatile component and is eliminated from the body by the respiratory tract . It is distributed in the liver, kidney, lung, and other organs .

Subcellular Localization

In intact plants, this compound is stored in the cytosol of storage mesophyll cells . During tissue damage, the vacuolar enzyme alliinase contacts and hydrolyzes this compound to produce the corresponding sulfenic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allicin can be synthesized through the oxidation of diallyl disulfide using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid. The reaction typically occurs in an acidic medium, and the product is purified using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves the extraction from garlic. Fresh garlic is crushed to activate alliinase, which converts alliin to this compound. The this compound is then extracted using organic solvents and purified through methods like high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

3-prop-2-enylsulfinylsulfanylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OS2/c1-3-5-8-9(7)6-4-2/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLKFOPOAOFWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSS(=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6043707
Record name Allicin
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Molecular Weight

162.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Allicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033963
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

24 mg/mL at 10 °C
Record name Allicin
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CAS No.

539-86-6
Record name Allicin
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Record name Allicin
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Record name S-allyl acrylo-1-sulphinothioate
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Record name ALLICIN
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Record name Allicin
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URL http://www.hmdb.ca/metabolites/HMDB0033963
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

25 °C
Record name Allicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033963
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Allicin is produced from the Alliin, prepared by the method detailed in (d), by the simple procedure of either dissolving in distilled water or taking a given amount of the liquid Alliin produced above and adding a small amount of fresh garlic in the form a pealed complete whole clove. The mixture is then combined in a blender for up to 5 minutes, typically 2 minutes, resulting in the complete disintegration of the garlic clove and the release of the garlic enzyme Alliinase. Conversion of the Alliin present by the enzyme alliinase occurs rapidly with approximately 50% of the Alliin being converted. Further additions of garlic result in a further conversion of Alliin to Allicin. The HPLC method described by Iberl, Müller and Knobloch (1990) using a derivatising agent showed that both isomers of Alliin were converted to Allicin and substantially all Alliin present could be converted to Allicin. While the activity of the enzyme rapidly decreased following addition some activity remained for up to 24 hours, as demonstrated by FIG. 1, with the Allicin increasing and the Alliin decreasing with time without further addition of the enzyme. Storage of the reaction mixture at 20° C. did not completely stop the reaction.
[Compound]
Name
( d )
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Synthesis routes and methods II

Procedure details

10 grams of L-Alliin was added to 200 ml of distilled water and 12 grams of fresh garlic cloves were added as described above in (Example 3). When the reaction was complete, after approximately 3 hrs., the reaction mixture was extracted with a suitable solvent such as 50 ml of diethyl ether. The ether layer was separated, dried over Magnesium Sulphate, filtered and evaporated to a straw coloured liquid yielding 1 gram of allicin. This was dissolved in distilled water (100 ml) and the 1% Allicin solution was stored at −20 C.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
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Reaction Step One

Synthesis routes and methods III

Procedure details

10 ml of diallyl disulphide (DADS) were stirred into 100 ml ethanol/water (1:1). 20 grams of potassium peroxymonosulfate (Oxone®) was added slowly over 2 hours, and stirred at below 10° C. until no further reaction was observed. The resultant solution was then filtered, and then extracted with diethyl ether (2×50 ml). The diethyl ether layers were combined and washed with 10% brine solution 2×50 ml. The ether layer was dried with magnesium sulfate then reduced to under vacuum. Removal of the solvent produced a yellow oil of pure allicin better than 90% (expressed as a % of pure material). The pure allicin may then be treated as per Example 1 for conversion to ajoene.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
100 mL
Type
solvent
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20 g
Type
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Synthesis routes and methods IV

Procedure details

First prepare a 1/400 dilution of allyl mercaptan by adding 1.25 ml (a quarter teaspoon) of food grade allyl mercaptan to 500 ml of distilled water.
Quantity
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does allicin exert its biological effects?

A1: this compound (diallylthiosulfinate) is a reactive sulfur species (RSS) containing a thiosulfinate functional group. This group enables this compound to react with thiol groups (-SH) found in molecules like glutathione and proteins. This redox reaction is believed to be the key mechanism behind this compound's diverse biological activities. [, ]

Q2: What is the role of glutathione in this compound's activity?

A2: this compound's antimicrobial effect is significantly influenced by glutathione (GSH). Studies have shown that this compound's inhibitory effect against bacteria decreases in the presence of GSH. This suggests that this compound disrupts the bacterial oxidative balance by interacting with GSH and other thiol-containing molecules. [, , ]

Q3: What are the downstream effects of this compound interacting with its targets?

A3: this compound's interaction with thiol groups can trigger various downstream effects, including:

  • Induction of apoptosis: this compound has been shown to induce apoptosis in various cancer cell lines, including glioblastoma, cervical carcinoma, and esophageal squamous cell carcinoma. This effect is mediated through multiple pathways, including cell cycle arrest, promotion of autophagy, and regulation of apoptosis-related proteins like Bax, Bcl-2, and caspases. [, , , , ]
  • Inhibition of microbial growth: this compound exhibits broad-spectrum antimicrobial activity against bacteria and fungi, including drug-resistant strains. This is attributed to its interaction with essential thiol groups in microbial enzymes and proteins, disrupting vital cellular processes. [, , , , ]
  • Anti-inflammatory effects: this compound has demonstrated anti-inflammatory properties in various models, including trinitrobenzenesulfonic acid-induced colitis and reticuloendotheliosis virus infection in chickens. These effects are linked to the suppression of inflammatory signaling pathways like NF-κB and MAPK, as well as the modulation of cytokine production. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C6H10OS2 and a molecular weight of 162.27 g/mol.

Q5: What are the challenges associated with this compound stability?

A6: this compound is a highly reactive and unstable molecule, particularly in the presence of water, oxygen, and heat. This instability poses significant challenges for its storage, formulation, and delivery. [, , ]

Q6: What are some strategies to improve this compound stability and bioavailability?

A6: Various approaches are being explored to enhance this compound stability and delivery, including:

  • Encapsulation techniques: Encapsulating this compound within nanoparticles, liposomes, or cyclodextrin complexes can protect it from degradation and improve its stability, solubility, and controlled release. [, ]
  • Chemical modifications: Synthesizing this compound derivatives with improved stability while retaining biological activity is an active research area. For example, prosultiamine, a more stable analog of allithiamine (synthesized from this compound and thiamine), has shown promising results in preclinical studies for treating HTLV-I-associated myelopathy/tropical spastic paraparesis. [, ]
  • Optimization of extraction methods: Using appropriate extraction methods and solvents can minimize this compound degradation and maximize its yield from garlic. [, ]

Q7: What is the safety profile of this compound?

A8: While this compound is generally considered safe for consumption in culinary amounts, high doses may pose toxicity concerns. More research is needed to establish safe and effective dosages for therapeutic applications. [, ]

Q8: What in vitro models have been used to study this compound's effects?

A8: Numerous in vitro studies have investigated this compound's effects using various cell lines, including:

  • Cancer cell lines: Human glioblastoma, cervical carcinoma, esophageal squamous cell carcinoma, bladder cancer, retinoblastoma, and melanoma cells have been used to assess this compound's antiproliferative and apoptosis-inducing effects. [, , , , , ]
  • Microbial cultures: Various bacterial and fungal strains, including drug-resistant ones, have been used to evaluate this compound's antimicrobial activity. [, , , , ]
  • Primary cells: Human fibroblasts and rat pheochromocytoma cells (PC12) have been employed to study this compound's effects on cell proliferation, oxidative stress, and apoptosis. [, ]

Q9: What in vivo models have been used to study this compound's effects?

A9: Animal models, particularly rodents, have been used to investigate this compound's therapeutic potential in various conditions:

  • Atherosclerosis: Studies in apolipoprotein E-deficient and LDL receptor knockout mice have demonstrated this compound's ability to reduce atherosclerotic plaque formation and improve lipid profiles. [, ]
  • Cancer: this compound has shown antitumor effects in mice inoculated with melanoma and fibrosarcoma cells. []
  • Infectious diseases: this compound has demonstrated efficacy in murine models of disseminated aspergillosis and toxoplasmosis. [, ]
  • Liver injury: this compound has exhibited hepatoprotective effects in mice with carbon tetrachloride-induced acute liver injury. []
  • Pulmonary arterial hypertension: Studies in rats with monocrotaline-induced pulmonary arterial hypertension have shown this compound's ability to attenuate vascular remodeling, improve endothelial function, and reduce oxidative stress. []

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